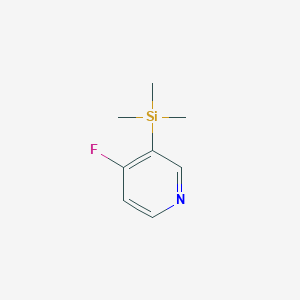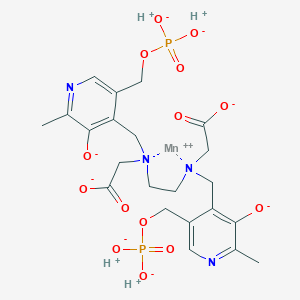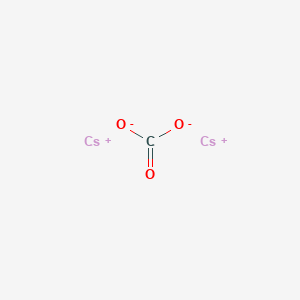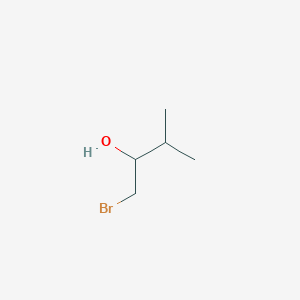
1-Bromo-3-methyl-2-butanol
Vue d'ensemble
Description
1-Bromo-3-methyl-2-butanol is a chemical compound that has been the subject of various synthetic and analytical studies due to its relevance in organic synthesis and potential applications in different fields of chemistry. The compound serves as an intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of 1-Bromo-3-methyl-2-butanol and related compounds typically involves multi-step chemical processes. For example, 1-Bromo-3-buten-2-one, a closely related compound, can be synthesized through a sequence starting from 2-butanone, indicating the versatility of bromo compounds in synthesis (Westerlund & Carlson, 1999). Another synthesis pathway involves the Wittig-Horner reaction, demonstrating the broad synthetic utility of these compounds (Ye He, 2004).
Molecular Structure Analysis
Molecular structure and conformation play a significant role in the reactivity and properties of bromo compounds. An electron diffraction study on 1-bromo-3-methyl-2-butene, a similar compound, reveals the importance of conformation in the vapor phase, which could be analogous to the behavior of 1-Bromo-3-methyl-2-butanol (Quang Shen, 1990).
Chemical Reactions and Properties
1-Bromo-3-methyl-2-butanol's chemical reactivity is illustrated by its participation in various organic reactions. For instance, 1-bromo-1-lithioethene has been used for the preparation of 2-bromo-1-alken-3-ols, highlighting the potential of bromo compounds in synthetic chemistry (Novikov & Sampson, 2003).
Applications De Recherche Scientifique
Building Block in Organic Synthesis : 1-Bromo-3-buten-2-one, a related compound, has shown promise as a building block in organic synthesis. It yields moderate 5-membered-aza-heterocycles when reduced with lithium aluminum hydride and unsatisfactory 5-membered-carbocycles when reacting with activated molecules (Westerlund et al., 2001).
Irritant Properties : 1-Bromo-3-methyl-2-butanone, closely related to 1-Bromo-3-methyl-2-butanol, is identified as a lachrymator and skin irritant, with methanol as a byproduct (Gaudry & Marquet, 2003).
Synthesis of Bromo Compounds : A novel method has been demonstrated for synthesizing (Z)-1-bromo-2-methyl-1-butene from butanone using diethoxyphosphoryl acetic acid ethyl ester, achieving a yield of 53.2% (He, 2004).
Physical Properties and Calorimetric Behavior : Studies on primary bromobutanes with isomeric butanols reveal positive excess enthalpies at temperatures between 298.15 and 313.15 K, with predictions made using the modified UNIFAC method (Artigas et al., 2001).
Autoxidation : (+)-1-Bromo-2-methylbutane undergoes autoxidation to produce 1-bromo-2-methyl-2-butanol with a (+) to (-) enantiomer ratio of 1.9 ± 0.2 at 1 atm of oxygen and 30°C (Howard et al., 1977).
Reaction with OH Radicals : The reaction of 3-methoxy-3-methyl-1-butanol with OH radicals produces various compounds, demonstrating a lifetime of 8.5 hours, indicating its reactive nature and potential use in understanding atmospheric chemistry (Aschmann et al., 2011).
Surface Tensions and Thermodynamic Properties : The study of surface tensions of 1-bromobutane with isomeric butanol mixtures reveals thermodynamic properties and excess surface compositions, providing insights into the interactions at the molecular level (Giner et al., 2005).
Safety And Hazards
Orientations Futures
As for future directions, the bromination of isomeric alcohols, including “1-Bromo-3-methyl-2-butanol”, can be further explored in organic chemistry laboratory experiments . These experiments can be adapted to align with available instrumentation to best meet the needs of students . They can also be used to strengthen and reinforce the mechanistic principles underpinning organic reactions while solidifying NMR analysis skills .
Propriétés
IUPAC Name |
1-bromo-3-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPUKUMEVJBTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-methylbutan-2-ol | |
CAS RN |
1438-12-6 | |
| Record name | 1-bromo-3-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



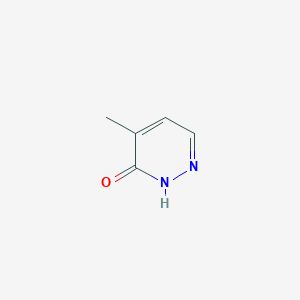
![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)
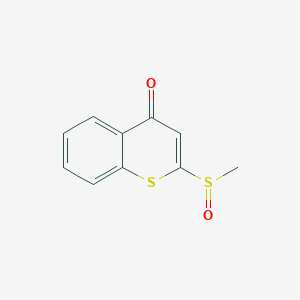
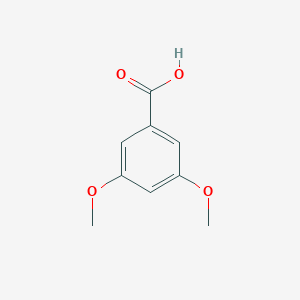
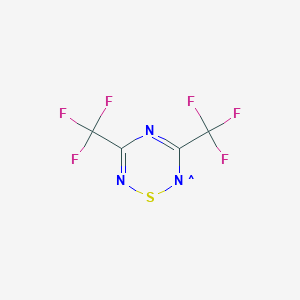
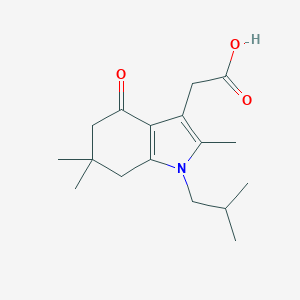
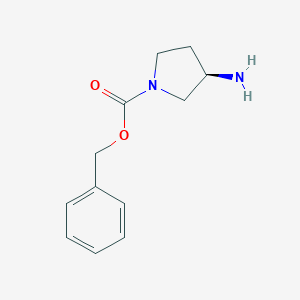
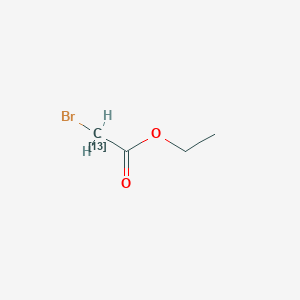
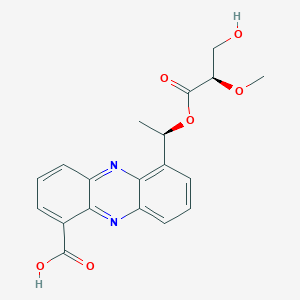
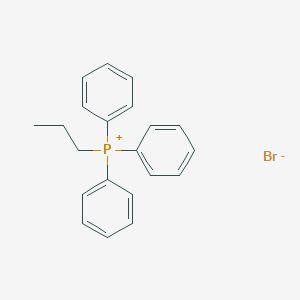
![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)
